molecular formula C12H23NO B14890622 8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane

8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane

Cat. No.: B14890622
M. Wt: 197.32 g/mol
InChI Key: YGCDDSBUNPZULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethyl-8-methyl-9-oxa-2-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, is common in industrial settings to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. These structural features make it a valuable compound in drug design and other scientific research applications .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

10-ethyl-10-methyl-9-oxa-2-azaspiro[5.5]undecane

InChI

InChI=1S/C12H23NO/c1-3-11(2)9-12(6-8-14-11)5-4-7-13-10-12/h13H,3-10H2,1-2H3

InChI Key

YGCDDSBUNPZULH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CCCNC2)CCO1)C

Origin of Product

United States

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